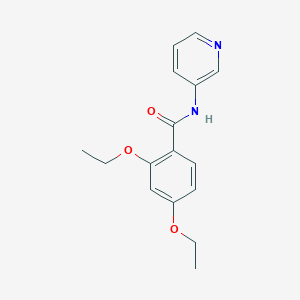

2,4-DIETHOXY-N-(3-PYRIDINYL)BENZAMIDE

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-diethoxy-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-3-20-13-7-8-14(15(10-13)21-4-2)16(19)18-12-6-5-9-17-11-12/h5-11H,3-4H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZAZJLHPXXVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)NC2=CN=CC=C2)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2,4 Diethoxy N 3 Pyridinyl Benzamide

Established Synthetic Routes to the Core 2,4-DIETHOXY-N-(3-PYRIDINYL)BENZAMIDE Structure

The primary and most direct method for the synthesis of this compound involves the amide coupling of 2,4-diethoxybenzoic acid with 3-aminopyridine. This transformation can be achieved through several activation methods for the carboxylic acid, followed by nucleophilic attack by the amine.

A common approach is the conversion of the carboxylic acid to a more reactive acyl chloride. 2,4-Diethoxybenzoic acid can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 2,4-diethoxybenzoyl chloride. This intermediate is then reacted with 3-aminopyridine in the presence of a base, like triethylamine or pyridine (B92270), to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Alternatively, a wide range of peptide coupling reagents can be employed to facilitate the direct amidation of 2,4-diethoxybenzoic acid with 3-aminopyridine. These reagents activate the carboxylic acid in situ, forming a reactive intermediate that is readily attacked by the amine. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in combination with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve yields. researchgate.net Other effective coupling systems include phosphonium salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). catalyticamidation.inforesearchgate.net

A general synthetic scheme is presented below:

Figure 1: General synthetic routes to this compound via A) acyl chloride formation and B) direct amide coupling.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of coupling reagent, solvent, temperature, and reaction time.

For direct amide coupling reactions, the selection of the coupling reagent and any additives can significantly impact the outcome. For instance, the use of EDC in combination with HOBt is a widely adopted method that often provides good yields. researchgate.net The reaction temperature is typically maintained between 0 °C and room temperature to minimize side reactions.

The following table summarizes typical reaction conditions and yields for the synthesis of analogous N-aryl benzamides, which can serve as a starting point for the optimization of the synthesis of the title compound.

| Carboxylic Acid | Amine | Coupling System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzoic Acid | Aniline | EDC/HOBt | CH₂Cl₂ | 0 to 25 | 12 | 85-95 |

| 4-Nitrobenzoic Acid | 4-Methoxyaniline | HBTU/DIPEA | DMF | 25 | 4 | 92 |

| Isonicotinic Acid | Diaminoalkane | T3P | DMF | 25 | 12 | 70-85 |

| Cinnamic Acids | 3-Aminopiperidine-2,6-dione | EDC/HOBt | CH₂Cl₂ | 0 to 25 | 12 | 60-75 |

Table 1: Representative reaction conditions for the synthesis of N-aryl benzamides using various coupling agents.

While stoichiometric coupling reagents are common, catalytic methods for direct amidation are gaining prominence due to their atom economy and milder reaction conditions. Boronic acid derivatives, such as phenylboronic acid, have been shown to catalyze the direct amidation of carboxylic acids and amines, although this often requires elevated temperatures to remove water. catalyticamidation.info Lewis acids like TiCl₄, SnCl₄, and various metal oxides have also been investigated as catalysts for amidation reactions. researchgate.net For instance, zirconium and hafnium complexes have been demonstrated to be effective catalysts for direct amide bond formation. mdpi.com

The choice of solvent is critical and depends on the solubility of the reactants and the reaction conditions. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are frequently used for amide coupling reactions due to their inert nature and ability to dissolve a wide range of substrates. mdpi.comnih.gov Tetrahydrofuran (THF) is another suitable solvent, particularly when using certain coupling reagents. rsc.org In some cases, greener solvent alternatives are being explored. For polyaramid synthesis, which involves repeated amide bond formation, ionic liquids and eutectic solvents are being investigated as replacements for traditional polar aprotic solvents like N-methylpyrrolidone (NMP). researchgate.netresearchgate.net

| Catalyst System | Solvent | Temperature (°C) | Key Features |

| Phenylboronic Acid | Toluene | Reflux (with water removal) | Catalytic, but requires high temperatures. |

| ZrCl₄ / HfCl₄ | THF | 25-60 | Effective Lewis acid catalysts for direct amidation. mdpi.com |

| Fe-montmorillonite | - | High Temperature | Heterogeneous catalyst, allowing for easier product purification. researchgate.net |

| Imidazolium salt-supported Mukaiyama reagent | THF | Reflux | Supported reagent facilitates purification. rsc.org |

Table 2: Examples of catalytic systems and solvents for amide bond formation.

Strategies for Derivatization and Analogue Synthesis

The modular nature of the synthesis of this compound allows for extensive derivatization to explore structure-activity relationships for various applications. Modifications can be introduced on the pyridinyl moiety, the benzamide (B126) core, and by altering the diethoxy groups.

A variety of substituted 3-aminopyridines are commercially available or can be synthesized, providing a straightforward route to analogues with modified pyridinyl rings. For example, introducing electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) onto the pyridine ring can modulate the electronic properties and biological activity of the resulting benzamide. nih.govnih.gov The synthesis of N-(5-chloropyrazin-2-yl)benzamides has demonstrated that halogen substitution on the heteroaromatic ring can significantly influence biological activity. nih.gov

The benzamide core can be altered by starting with different substituted benzoic acids. For instance, the introduction of substituents at the 5- and 6-positions of the 2,4-diethoxybenzoic acid can lead to a diverse range of analogues. Halogenation, nitration, and other electrophilic aromatic substitution reactions on the 2,4-diethoxybenzoic acid precursor can provide a variety of starting materials. Furthermore, the amide bond itself can be part of a larger heterocyclic system, as seen in the synthesis of benzofuro[3,2-b]pyridine derivatives. researchgate.net

Novel Synthetic Approaches and Green Chemistry Principles in Benzamide Synthesis

The synthesis of benzamide derivatives, a cornerstone in medicinal chemistry, is continually evolving towards more efficient, sustainable, and environmentally benign methodologies. Traditional methods for amide bond formation often rely on stoichiometric activating agents, leading to significant waste generation. In the context of this compound synthesis, modern approaches prioritize atom economy, reduced energy consumption, and the use of recyclable or less hazardous materials. This section explores novel synthetic strategies and the integration of green chemistry principles applicable to the formation of this target molecule and related benzamides.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those containing nitrogen and oxygen. For the synthesis of N-pyridinyl benzamides, microwave irradiation can facilitate the coupling of a carboxylic acid with an amine. A notable advantage is the potential for solvent-free reactions, which significantly improves the green credentials of the synthetic route. For instance, a mixture of a substituted benzoic acid and an aminopyridine can be irradiated to promote amide bond formation, sometimes in the presence of a solid support that acts as a catalyst or energy transfer medium. This approach minimizes the use of volatile organic solvents and reduces energy consumption due to shorter reaction times. Some studies have demonstrated the synthesis of bis-chalcones and pyrazoles using microwave irradiation and neutral alumina in solvent-free conditions, showcasing the potential of this technology for clean synthesis.

A comparative overview of conventional versus microwave-assisted synthesis for certain heterocyclic compounds is presented in the table below, illustrating the significant reduction in reaction time.

| Product | Conventional Method Time | Microwave-Assisted Time |

| Quinoline-fused 1,4-benzodiazepines | - | 10 minutes |

| Poly-functionalized 2-quinolinones | 4 hours | 10 seconds |

| C-5 arylated pyrazolo[1,5-a]pyrimidin-5-ones | 12 hours | 40 minutes |

Flow Chemistry

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. For amide bond formation, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. unimib.itnih.govnih.gov In the context of synthesizing this compound, a flow-based approach could involve pumping a stream of an activated 2,4-diethoxybenzoic acid derivative and a stream of 3-aminopyridine through a heated reactor coil. The use of solid-supported coupling reagents or catalysts within the flow reactor can simplify purification, as the excess reagents and byproducts are retained, allowing for the continuous collection of the desired product. This methodology aligns with green chemistry principles by minimizing waste and often allowing for the recycling of solvents and catalysts. unimib.itnih.govnih.gov A reported flow-to-flow technology utilizes a recyclable coupling agent, 2,2'-dipyridyldithiocarbonate (DPDTC), to generate amides efficiently. researchgate.net

Biocatalysis

The use of enzymes as catalysts in organic synthesis represents a key aspect of green chemistry. Biocatalysis offers high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing side reactions. For the synthesis of amides, enzymes such as lipases and amide bond synthetases are of particular interest. rsc.orgnih.govresearchgate.netnih.govmanchester.ac.uk These enzymes can catalyze the formation of the amide bond between a carboxylic acid and an amine in aqueous media, a significant departure from traditional organic solvents. rsc.orgnih.govresearchgate.netnih.govmanchester.ac.uk The application of biocatalysis to the synthesis of this compound would involve screening for a suitable enzyme that accepts both 2,4-diethoxybenzoic acid (or its ester) and 3-aminopyridine as substrates. This approach is highly sustainable, as enzymes are biodegradable and the reactions are typically run in water. Recent research has focused on merging nitrile hydratase enzymes with chemocatalysis in a one-pot system for amide bond construction, offering a novel and sustainable disconnection approach. nih.govresearchgate.net

Novel Catalytic Systems

The development of novel and reusable catalysts is central to advancing green chemistry in benzamide synthesis. Metal-organic frameworks (MOFs) have shown promise as heterogeneous catalysts that can be easily recovered and reused. For example, a bimetallic Fe2Ni-BDC MOF has been effectively used for the amidation of trans-β-nitrostyrene and 2-aminopyridine to produce N-(pyridin-2-yl)-benzamide. mdpi.com This catalyst can be recovered and reused without a significant loss of activity, making it an environmentally friendly option. mdpi.com

Another green approach involves catalyst-free synthesis under oxidative conditions. A method for synthesizing substituted pyridine benzamides from aryl aldehydes and aminopyridines has been developed using hydrogen peroxide as a green oxidant and ethanol as a solvent. This approach avoids the use of metal catalysts and generates water as the only byproduct. researchgate.net

Below is a summary of the reaction conditions for the catalyst-free synthesis of N-(pyridin-4-yl)benzamide. researchgate.net

| Reactants | Solvent | Oxidant | Time | Yield |

| Benzaldehyde, 4-aminopyridine | Ethanol | H2O2 | 4-5 hours | Good |

These innovative synthetic strategies highlight the ongoing efforts to produce valuable chemical compounds like this compound in a more sustainable and environmentally responsible manner.

Structure Activity Relationship Sar and Structure Target Interaction Studies of 2,4 Diethoxy N 3 Pyridinyl Benzamide Analogues

Correlating Structural Modifications with Biological Response Profiles

Impact of Aromatic Ring Substitutions on Potency

The substitution pattern on the benzamide (B126) aromatic ring (the 'A' ring) is a key determinant of biological potency. In related complex scaffolds, such as certain benzenesulfonamide (B165840) analogues, substitutions at positions 2 and 4 of this ring have been shown to be crucial for activity. nih.govnih.gov For instance, in studies of Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators, electron-withdrawing groups like chloro (Cl) at these positions were associated with higher transcriptional activity. nih.gov This suggests that the electronic nature of the substituents significantly influences target interaction.

The 2,4-diethoxy groups in the titular compound are moderately electron-donating. The potency of analogues can be modulated by altering these substituents. Research on other benzamide series has established that both the type and position of substituents on the benzamide aromatic ring affect receptor affinity. researchgate.net For example, replacing electron-donating groups with electron-withdrawing groups such as fluoro (F), chloro (Cl), or bromo (Br) on the A ring has been shown to enhance activity in some contexts. nih.gov Conversely, introducing only electron-donating methyl groups led to diminished activity. nih.gov

The following table summarizes the general effects of 'A' ring substitutions on potency, based on principles from related compound series.

| Ring 'A' Position | Substituent Type | Effect on Potency | Source(s) |

| 2 and 4 | Electron-Withdrawing (e.g., Cl, Br, F) | Increased | nih.gov |

| 2 and 4 | Electron-Donating (e.g., Methyl) | Decreased | nih.gov |

| 4 | General Substitutions | Can lead to higher activity | nih.gov |

These findings underscore the importance of the electronic environment of the benzamide ring for achieving optimal biological response.

Role of the Amide Linker and its Conformational Freedom

The amide linker connecting the substituted benzoyl group and the pyridinylamine moiety is essential for the structural integrity and biological activity of these compounds. In analogous structures, replacing the linker or altering its properties can abolish activity, highlighting its critical role in orienting the aromatic rings for optimal target engagement. nih.gov The amide bond's planarity and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) are key to its function.

The conformational freedom of the amide linker dictates the relative spatial orientation of the two aromatic systems. The torsional angles around the C-N bond of the amide are crucial. In related systems, the geometry of this linker is vital for placing the aromatic rings in ideal positions to form interactions, such as π-π stacking with aromatic residues like phenylalanine in a target's binding pocket. nih.gov

In the design of other inhibitor classes, the amide bond has been used as a bioisosteric replacement for other linkers, such as an α,β-unsaturated system, to maintain or improve biological activity. researchgate.net The stability and defined geometry of the amide group are advantageous in positioning the key pharmacophoric elements correctly. Furthermore, studies on various linker types have shown that their chemical nature and length are tunable parameters for optimizing drug properties. nih.gov

Influence of Pyridinyl Nitrogen Position and Substituents

The position of the nitrogen atom within the pyridine (B92270) ring (the 'B' ring) has a profound effect on the biological activity and selectivity of N-pyridinylbenzamide analogues. Studies comparing isomers where the benzamide is attached to the 2-, 3-, or 4-position of the pyridine ring reveal significant differences in their biological profiles. researchgate.netnih.govnih.gov

For instance, in a study of Schiff's bases with a pyridine moiety, the position of the pyridyl nitrogen determined the antibacterial specificity. A derivative with the nitrogen at the 3-position (an analogue of a 3-pyridinyl linkage) showed effective inhibition against E. coli, whereas a 4-positional isomer was more effective against S. aureus. researchgate.netnih.gov This demonstrates that the nitrogen's location directly influences the molecule's interaction with different biological targets.

The table below illustrates the differential effects of the pyridinyl nitrogen's position on biological targets from various studies.

| Nitrogen Position | Target/Activity | Observed Effect | Source(s) |

| 3-pyridinyl | E. coli inhibition | Superior activity compared to 4-pyridinyl | researchgate.netnih.gov |

| 4-pyridinyl | S. aureus inhibition | Superior activity compared to 3-pyridinyl | researchgate.netnih.gov |

| 2-pyridinyl | Sigma Receptors | Preferential affinity for σ₂ subtype | nih.gov |

| 3-pyridinyl | Sigma Receptors | Preferential affinity for σ₁ subtype | nih.gov |

| 4-pyridinyl | Sigma Receptors | Preferential affinity for σ₁ subtype | nih.gov |

Substituents on the pyridine ring can also modulate activity. For example, in a series of benzamides designed as quorum sensing inhibitors, various substitutions on N-(2- and 3-pyridinyl)benzamide derivatives led to a range of antibiofilm activities against Pseudomonas aeruginosa. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry and the resulting three-dimensional structure are fundamental to the interaction between a ligand and its target. For N-pyridinylbenzamide derivatives, the relative orientation of the two aromatic rings is a key stereochemical feature. In the crystal structure of a related compound, 3-fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide, the molecule adopts a specific conformation where the two benzoyl groups are positioned relative to the pyridine ring. nih.gov The planarity of the amide group, combined with rotational freedom around the single bonds, allows the molecule to adopt a low-energy conformation that is critical for binding. The presence of bulky or stereochemically defined substituents can restrict this conformational freedom, locking the molecule into a more or less active shape. While specific stereochemical studies on 2,4-diethoxy-N-(3-pyridinyl)benzamide were not found, the principles of stereoisomerism and conformational analysis are universally applicable in drug design.

Following a comprehensive search for scientific literature and data, it has been determined that there is no specific information available for the chemical compound This compound that would allow for the generation of the requested article.

The instructions required a detailed and scientifically accurate article focusing solely on this specific compound, structured around a precise outline that includes its putative biological targets, enzyme inhibition mechanisms, receptor binding, molecular interactions, and binding site analysis.

The search results yielded information on the broader class of substituted benzamides and their interactions with various biological targets, such as dopamine receptors nih.govnih.gov and glucokinase nih.gov. Additionally, general methodologies like molecular docking were found for other, structurally different benzamide derivatives nih.govmdpi.compeerj.com. However, none of the available data pertains specifically to this compound.

To generate the article as requested would require specific experimental results, such as enzyme inhibition constants (e.g., IC₅₀ or Kᵢ values), receptor binding affinities, and detailed analyses from molecular modeling or proteomic studies for this exact compound. This information is not present in the available search results.

Therefore, in adherence with the core requirements for scientific accuracy and the strict instruction to focus exclusively on "this compound," it is not possible to create the requested content. Proceeding would involve speculation or the presentation of data for unrelated compounds, which would be scientifically unsound and violate the explicit constraints of the request.

Mechanistic Investigations and Biological Target Elucidation for 2,4 Diethoxy N 3 Pyridinyl Benzamide

Functional Biochemical Assays in Mechanistic Characterization

Following multiple targeted searches for scientific literature and data pertaining to the functional biochemical assays and mechanistic characterization of 2,4-DIETHOXY-N-(3-PYRIDINYL)BENZAMIDE , it has been determined that there is no publicly available information on this specific compound within the searched resources.

While the broader class of benzamides and pyridinyl derivatives has been the subject of various scientific investigations, the unique combination of the 2,4-diethoxy substitution on the benzamide (B126) ring and the N-(3-pyridinyl) moiety has not been characterized in the available literature. Consequently, there are no detailed research findings, data tables, or mechanistic studies to report for this compound.

Therefore, this section cannot be completed as per the user's instructions due to the absence of relevant scientific data.

Computational and Theoretical Chemistry of 2,4 Diethoxy N 3 Pyridinyl Benzamide

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and intrinsic properties of a molecule. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), provide accurate geometries and electronic properties for organic molecules. tandfonline.comijesit.com Such calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov

For 2,4-DIETHOXY-N-(3-PYRIDINYL)BENZAMIDE, DFT would be used to determine its most stable three-dimensional conformation by optimizing bond lengths, bond angles, and dihedral angles. These calculations can also predict vibrational frequencies, which can be correlated with experimental FT-IR and FT-Raman spectra. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a crucial indicator of molecular stability and reactivity. researchgate.netdergipark.org.tr A large Egap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small Egap indicates that a molecule is more reactive and can be easily polarized. dergipark.org.tr This energy gap is instrumental in determining a molecule's behavior in chemical reactions and its potential as a charge-transfer component. nih.govresearchgate.net

To illustrate, quantum chemical calculations on related benzamide (B126) and pyridine (B92270) derivatives provide examples of typical HOMO-LUMO energy values.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (Egap) (eV) | Reference |

|---|---|---|---|---|---|

| 4-ethoxy-2,3-difluoro benzamide | B3LYP/6-31+G(d,p) | -7.05 | -1.61 | 5.44 | nih.gov |

| p-Nitroaniline | B3LYP/6-311G(d,p) | -6.73 | -2.61 | 4.12 | tci-thaijo.org |

| N-(9H-purin-6-yl) Benzamide | B3LYP/6-311++G(d,p) | -6.93 | -1.89 | 5.04 | tandfonline.com |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.netresearchgate.net

For this compound, MEP analysis would likely show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. These sites are the primary locations for hydrogen bond acceptance. researchgate.netscirp.org

Positive Potential (Blue): Located around the amide hydrogen (N-H), making it a potential hydrogen bond donor site, and potentially on the hydrogens of the aromatic rings.

Neutral/Intermediate Potential (Green): Spread across the carbon framework of the phenyl and pyridinyl rings.

This analysis is critical for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are fundamental to how the molecule will bind to a biological target like a protein receptor. nih.govtci-thaijo.org

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex. walshmedicalmedia.com This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions. nih.gov The process involves placing the ligand into the protein's binding site and calculating a "docking score," which estimates the binding affinity, typically in kcal/mol. walshmedicalmedia.comnih.gov

Benzamide derivatives are known to inhibit various protein classes, particularly protein kinases. mdpi.comimist.ma Docking studies on N-pyridinylbenzamide and related structures targeting kinases like ROCK1, Btk, and Abl have revealed common binding patterns. mdpi.comimist.manih.govpeerj.com Typically, the pyridine nitrogen and amide group act as key hydrogen bond acceptors and donors, often interacting with the "hinge region" of the kinase domain, which is a critical interaction for many kinase inhibitors. researchgate.net

For this compound, a docking study against a relevant kinase would predict:

Binding Affinity: A negative docking score indicating the thermodynamic favorability of the binding.

Binding Pose: The specific 3D orientation of the molecule within the active site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-stacking with the diethoxybenzoyl and pyridinyl rings. The ethoxy groups could engage in hydrophobic interactions within the binding pocket.

The following table illustrates typical results from docking studies of benzamide analogs against protein kinase targets.

| Compound/Analogue | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| N-phenylbenzamide derivative | Abl Kinase (2HYY) | -11.4 | Met318 (Hinge), Asp381, Ile360 | mdpi.com |

| Benzamide derivative | Bruton's tyrosine kinase (Btk) (5P9J) | Not specified | Interaction with hinge region confirmed | imist.ma |

| N-ethyl-4-(pyridin-4-yl)benzamide derivative | ROCK1 (6E9W) | -9.5 (Docking Score) | Met156 (Hinge), Asp216 | nih.gov |

| Benzamide pyrazolone (B3327878) derivative | COVID-19 Main Protease (6LU7) | -8.90 | Glu166, Ser144, Gly143 | walshmedicalmedia.com |

The insights gained from molecular docking are instrumental in the rational design of new analogues with improved potency and selectivity. vensel.orgresearchgate.net By understanding the structure-activity relationship (SAR) at the binding site, chemists can make targeted modifications. For example, if a specific pocket in the protein is hydrophobic, adding a lipophilic group to the corresponding position on the ligand can enhance binding affinity.

Based on docking studies of related benzamides, potential modifications to this compound could include:

Modifying the Ethoxy Groups: Replacing them with other alkoxy groups or functional groups that better fit the steric and electronic environment of the binding pocket.

Substituting the Benzoyl Ring: Adding substituents to the benzoyl ring to form additional interactions or improve physicochemical properties.

Altering the Pyridine Ring Position: Moving the nitrogen within the pyridine ring (e.g., to the 2- or 4-position) or substituting the ring to optimize interactions with the hinge region or other parts of the active site.

Studies have shown that such targeted modifications can lead to the development of highly potent and selective inhibitors. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. igi-global.comnih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods correlate the biological activity of a set of molecules with their 3D properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. imist.ma A reliable QSAR model, validated by statistical parameters like a high correlation coefficient (R²) and cross-validated coefficient (q²), can guide the design of more potent molecules. imist.manih.gov

For a series of analogues of this compound, a QSAR study would:

Align the set of molecules based on a common scaffold.

Calculate various molecular descriptors (e.g., steric, electronic, topological).

Generate a mathematical equation that links these descriptors to the observed biological activity (e.g., pIC₅₀).

Produce contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a CoMFA map might show that a bulky group is favored in one region (positive steric contribution) but disfavored in another (negative steric contribution).

Studies on N-ethyl-4-(pyridin-4-yl)benzamide inhibitors of ROCK1 and other benzamide series have successfully used 3D-QSAR to elucidate the SAR and design more potent compounds. nih.govpeerj.comnih.gov The resulting models provide invaluable predictive power for designing novel therapeutic agents. nih.govjppres.com

| QSAR Method | Statistical Parameter | Value | Interpretation | Reference |

|---|---|---|---|---|

| CoMFA (for Btk inhibitors) | q² (Cross-validated) | 0.61 | Good internal predictive ability | imist.ma |

| R² (Non-cross-validated) | 0.92 | High correlation between experimental and predicted activity | ||

| R²test (External validation) | 0.76 | Good external predictive ability | ||

| Field Contributions | Steric: 55%, Electrostatic: 45% | Both steric and electrostatic fields are important for activity | ||

| CoMFA (for ROCK1 inhibitors) | q² (Cross-validated) | 0.774 | Good internal predictive ability | nih.govpeerj.com |

| R² (Non-cross-validated) | 0.965 | Excellent correlation between experimental and predicted activity | ||

| R²pred (External validation) | 0.703 | Good external predictive ability | ||

| Field Contributions | Steric: 53.4%, Electrostatic: 46.6% | Both steric and electrostatic fields are important for activity |

Derivation of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in modern drug discovery for forecasting the biological activity of chemical compounds. nih.govmdpi.com These models establish a mathematical correlation between the chemical structure of a series of compounds and their observed biological activity. mdpi.com

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. researchgate.net For a series of benzamide or related heterocyclic compounds, various molecular descriptors are then calculated. These descriptors quantify different aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. nih.gov

Statistical techniques such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more advanced machine learning methods like Artificial Neural Networks (ANN) are employed to create the predictive model. researchgate.net A robust and predictive QSAR model was developed for a series of 2,4-disubstituted 6-fluoroquinolines, which related their chemical structures to antiplasmodium activities. nih.govresearchgate.net This model demonstrated high statistical significance with a squared correlation coefficient (R²) of 0.921 and a predictive squared correlation coefficient (R²pred) of 0.901, indicating its reliability. nih.govresearchgate.net

The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds, such as derivatives of this compound, thereby guiding synthetic efforts toward more potent molecules. researchgate.net The validation of these models is crucial and is typically performed using internal methods like leave-one-out cross-validation (q²) and external validation with a test set of compounds not used in model generation. nih.gov For instance, in a study of benzopyrane analogs, various models were developed that showed q² values ranging from 0.57 to 0.70, demonstrating the consistency of the QSAR model. nih.gov

Table 1: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Examples | Information Provided |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Electron distribution, reactivity, ability to form electrostatic interactions. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule, which influences receptor fit. |

| Hydrophobic | LogP (Octanol-water partition coefficient), Hydrophobic surface area | Lipophilicity, influencing membrane permeability and interaction with hydrophobic pockets. |

| Topological | Connectivity indices (e.g., Kier & Hall), Wiener index | Atomic connectivity and branching of the molecular skeleton. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for forming specific hydrogen bond interactions with a biological target. |

Fragment-Based and Ligand-Based Design Approaches

Computational design strategies are broadly categorized into structure-based and ligand-based approaches. When the 3D structure of the biological target is unknown, ligand-based and fragment-based methods are particularly valuable. nih.gov

Fragment-Based Drug Discovery (FBDD) begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target. rsc.orgdrugdiscoverychemistry.com These hits serve as starting points for building more potent lead compounds. Biophysical techniques like NMR spectroscopy or X-ray crystallography are often used to identify these fragment hits and characterize their binding modes. drugdiscoverychemistry.com Once a fragment is identified, medicinal chemists can "grow" the fragment by adding functional groups or "link" multiple fragments together to create a larger molecule with higher affinity and specificity. rsc.org This approach was successfully used to develop potent inhibitors of the papain-like protease of the SARS-CoV-2 virus. drugdiscoverychemistry.com

Ligand-Based Drug Design (LBDD) relies on the knowledge of other molecules that bind to the biological target of interest. The central principle is that molecules with similar structures are likely to have similar biological activities. nih.gov LBDD methods include pharmacophore modeling and 3D-QSAR. A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. This model can then be used as a 3D query to screen virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active. In a study on pyridineamide derivatives, molecular docking simulations were used to explore the binding mode of a promising compound with its target, c-Met, which is a form of ligand-based analysis to guide further design. nih.gov

In a study aimed at discovering novel Cereblon (CRBN) binders, researchers developed benzamide-type derivatives by optimizing physicochemical properties and stability, demonstrating a ligand-based approach to improve on-target affinity while minimizing off-target effects. nih.gov Similarly, bioisosteric replacement, a common ligand-based strategy, was used to design novel nematicides based on the benzamide scaffold of Wact-11. researchgate.net

Table 2: Comparison of Fragment-Based and Ligand-Based Design

| Feature | Fragment-Based Design | Ligand-Based Design |

|---|---|---|

| Requirement | Target structure is often required for optimization. | Set of known active and inactive ligands. |

| Starting Point | Low-affinity, low molecular weight fragments. | High-affinity, often more complex, known ligands. |

| Process | Fragment "growing" or "linking" based on structural data. | Creation of pharmacophore or QSAR models from known ligands. |

| Advantage | Explores chemical space more efficiently; leads to highly ligand-efficient compounds. | Does not require a target structure; can be used to optimize existing lead series. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. rsc.org For a compound like this compound, MD simulations can provide critical insights into its conformational flexibility in solution and its binding stability within a target protein's active site. rsc.org

The simulation begins with an initial set of coordinates for the system (e.g., the ligand in water or a ligand-protein complex). By numerically solving Newton's equations of motion, the trajectory of every atom is calculated over a defined period, typically nanoseconds to microseconds. peerj.com Analysis of this trajectory reveals how the molecule behaves dynamically.

Conformational Analysis: The inherent flexibility of a molecule can be investigated using MD simulations. nih.gov For benzamides, rotation around the amide bond is a key conformational feature. MD simulations can map the energy landscape of such rotations and identify the most stable, low-energy conformations of this compound in a biological environment. nih.gov

Binding Stability: When studying a ligand-protein complex, MD simulations are essential for assessing the stability of the interaction. nih.gov Several metrics are commonly analyzed:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains stably bound in the binding pocket. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): This metric identifies which parts of the protein or ligand are most flexible. High RMSF values in loops of the protein are common, while low fluctuations in the binding site residues suggest stable interactions with the ligand. researchgate.net

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein residues throughout the simulation is a strong indicator of binding stability. nih.gov

Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity. peerj.com

In a study on N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors, 50-nanosecond MD simulations were performed on several protein-ligand complexes. peerj.com The analysis showed stable RMSD fluctuations for the ligands (0-3.0 Å) and identified key hydrogen bond interactions, such as with residue M156, that were crucial for stable binding. peerj.comnih.gov Such studies provide a dynamic picture of the molecular recognition process that is not available from static docking models alone. peerj.com

Table 3: Key Outputs from Molecular Dynamics Simulations

| Parameter | Description | Implication for this compound |

|---|---|---|

| RMSD | Measures the average deviation of atomic positions over time from a reference structure. | A low, stable RMSD would suggest a stable binding pose within a target protein. |

| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the molecule, such as the ethoxy groups. |

| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds between ligand and target. | Quantifies the stability of key interactions responsible for binding affinity. |

Preclinical Pharmacological Evaluation of 2,4 Diethoxy N 3 Pyridinyl Benzamide and Its Analogues

In Vitro Cellular and Biochemical Assays

In vitro assays are the first step in characterizing the pharmacological profile of a new chemical entity. These assays, conducted in a controlled laboratory environment outside of a living organism, are designed to assess the compound's activity at the molecular and cellular level.

Enzyme Activity Assays (e.g., IC50, Ki determination)

Enzyme activity assays are fundamental in determining the potency of a compound against its intended molecular target. For benzamide (B126) analogues, which are often developed as enzyme inhibitors, these assays quantify the concentration of the compound required to inhibit a specific percentage of the enzyme's activity, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent compound. The inhibition constant (Ki) is another crucial parameter that provides an absolute measure of the binding affinity of the inhibitor to the enzyme.

For instance, a series of novel N-pyridin-2-yl benzamide analogues were evaluated as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism. nih.gov While the goal was activation rather than inhibition, the principle of quantifying enzyme modulation is the same. Selected compounds in this study demonstrated significant GK activation, with some achieving a nearly two-fold increase in enzyme activity. nih.gov

| Compound Analogue | Target Enzyme | Activity |

|---|---|---|

| N-pyridin-2-yl benzamide analogue 5b | Glucokinase (GK) | ~2-fold activation |

| N-pyridin-2-yl benzamide analogue 5c | Glucokinase (GK) | ~2-fold activation |

| N-pyridin-2-yl benzamide analogue 5e | Glucokinase (GK) | ~2-fold activation |

| N-pyridin-2-yl benzamide analogue 5g | Glucokinase (GK) | ~2-fold activation |

Cell-Based Functional Assays (e.g., Antiproliferative activity)

Cell-based functional assays are essential for understanding a compound's activity in a more biologically relevant context. Antiproliferative assays, for example, are used to determine the ability of a compound to inhibit the growth of cancer cells. The results are typically reported as an IC50 value, representing the concentration of the compound that reduces cell viability by 50%.

Several studies have demonstrated the antiproliferative potential of benzamide derivatives. For example, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were tested against the K562 human chronic myelogenous leukemia cell line. nih.gov Certain compounds with halogen substitutions on the benzamido moiety showed significant inhibitory activity, with IC50 values in the low micromolar range. nih.gov Another study on N-substituted 1H-indole-2-carboxamides reported potent activity against K-562 cells, with IC50 values as low as 0.33 µM for the most active compound. nih.gov

| Compound Analogue | Cell Line | IC50 (µM) |

|---|---|---|

| 2-cinnamamido-5-iodobenzamide | K562 (Leukemia) | 0.57 - 8.1 |

| N-substituted 1H-indole-2-carboxamide 12 | K-562 (Leukemia) | 0.33 |

| N-substituted 1H-indole-2-carboxamide 14 | K-562 (Leukemia) | 0.61 |

| N-substituted 1H-indole-2-carboxamide 10 | HCT-116 (Colon Cancer) | 1.01 |

Selectivity Profiling against Off-Targets

In Vivo Animal Model Studies (Mechanistic and Efficacy Focus)

Following promising in vitro results, compounds are advanced to in vivo studies in animal models to assess their efficacy and pharmacodynamic effects in a whole organism.

Disease Models Reflecting Targeted Pathways

The choice of animal model is crucial and should be relevant to the therapeutic indication. For instance, in the evaluation of N-pyridin-2-yl benzamide analogues as glucokinase activators for diabetes, an oral glucose tolerance test (OGTT) in rats was used. nih.gov This model assesses the ability of a compound to improve glucose disposal. Several of the tested analogues demonstrated a significant reduction in blood glucose levels in this model. nih.gov

In the context of oncology, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. The ability of the test compound to inhibit tumor growth is the primary endpoint. For other indications, different models are employed. For example, the anti-fatigue activity of certain benzamide derivatives was evaluated using a weight-loaded forced swimming test in mice, where an increase in swimming time to exhaustion indicated efficacy. nih.gov

Pharmacodynamic Endpoints and Biomarker Modulation

Pharmacodynamic (PD) biomarkers are used in in vivo studies to confirm that the drug is engaging its target and eliciting the expected biological response. nih.govhilarispublisher.com These biomarkers can be molecular (e.g., changes in protein phosphorylation), cellular (e.g., induction of apoptosis), or physiological (e.g., changes in blood pressure). youtube.com

In oncology, for instance, if a benzamide derivative is designed to inhibit a specific kinase, a PD biomarker could be the level of phosphorylation of a downstream substrate of that kinase in tumor tissue. nih.gov Tumor biopsies can be collected before and after treatment to assess the degree of target inhibition. The use of such biomarkers is critical for establishing a link between target engagement and anti-tumor efficacy and for guiding the development of the drug in clinical trials. nih.govhilarispublisher.com

Ex Vivo Analysis of Tissue Samples

Ex vivo analysis of tissue samples is a critical step in the preclinical pharmacological evaluation of novel therapeutic agents such as 2,4-DIETHOXY-N-(3-PYRIDINYL)BENZAMIDE and its analogues. This process involves the examination of tissues from a living organism in an external environment, allowing for the assessment of drug distribution, target engagement, and biomarker modulation in a more controlled setting than in vivo studies, yet with greater physiological relevance than in vitro assays.

Detailed research findings from preclinical studies on analogous pyridinyl benzamide compounds have demonstrated the utility of ex vivo tissue analysis in understanding their pharmacokinetic and pharmacodynamic profiles. While specific data for this compound is not publicly available, the methodologies and findings from related compounds provide a framework for the anticipated evaluation of this specific molecule.

For instance, studies on similar benzamide derivatives often involve the administration of the compound to animal models, followed by the collection of various tissues at different time points. These tissues are then processed and analyzed to determine the concentration of the parent compound and its metabolites. This information is crucial for understanding the tissue distribution and potential for accumulation in specific organs.

A study on the novel ALK5 inhibitor, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), revealed that following oral administration, the compound was readily distributed to the liver, kidneys, and lungs nih.gov. The highest concentrations of its major metabolite were found in the liver, indicating it as a primary site of metabolism nih.gov.

Similarly, pharmacokinetic studies of another diuretic agent, PU-48, showed rapid and extensive distribution into various tissues, with the highest concentrations detected in the stomach, intestine, liver, kidney, and bladder nih.gov. Such data suggests that the compound quickly reaches its target tissues to exert its pharmacological effect nih.gov.

These types of tissue distribution studies are essential for establishing a compound's disposition profile and for providing valuable information for the design of further toxicological and efficacy studies.

The following interactive table represents a hypothetical tissue distribution profile for a compound like this compound, based on typical findings for related benzamide derivatives.

| Tissue | Time Point 1 (e.g., 1 hour) | Time Point 2 (e.g., 4 hours) | Time Point 3 (e.g., 24 hours) |

| Blood | High | Moderate | Low |

| Liver | Very High | High | Moderate |

| Kidney | High | Moderate | Low |

| Lung | Moderate | Low | Very Low |

| Brain | Low | Very Low | Undetectable |

| Heart | Moderate | Low | Very Low |

| Spleen | Low | Low | Very Low |

| Muscle | Low | Low | Very Low |

| Adipose | Very Low | Low | Moderate |

This table illustrates how the concentration of the compound might vary across different tissues over time, reflecting processes of absorption, distribution, metabolism, and excretion. High initial concentrations in the liver and kidney would be indicative of significant first-pass metabolism and renal clearance, respectively. The ability or inability to cross the blood-brain barrier, as indicated by brain tissue concentrations, is a critical determinant of a compound's potential central nervous system effects.

Further ex vivo analyses could involve techniques such as autoradiography to visualize the distribution of a radiolabeled version of the compound within tissue sections, providing a more granular understanding of its localization within specific cellular structures. Additionally, tissue homogenates can be used for receptor binding assays or enzyme activity assays to assess the compound's target engagement and downstream pharmacological effects in a more physiologically relevant context than isolated cell cultures.

Advanced Analytical Techniques for Structural and Purity Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of organic molecules like 2,4-diethoxy-N-(3-pyridinyl)benzamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.

In the ¹H NMR spectrum of a related compound, 2,3-dimethoxy-N-(cyclohexyl)benzamide, distinct signals corresponding to the various protons within the molecule are observed. researchgate.net For this compound, one would expect to see characteristic signals for the aromatic protons on both the diethoxy-substituted benzene (B151609) ring and the pyridine (B92270) ring. The protons of the two ethoxy groups would appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, a pattern indicative of ethyl group coupling. The amide proton (N-H) would typically appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. For benzamide (B126) derivatives, the carbonyl carbon (C=O) of the amide group typically appears at a characteristic downfield shift, often around 165 ppm. japsonline.com The carbons of the aromatic rings and the ethoxy groups would also have specific chemical shifts, allowing for a complete carbon skeleton map. The structural confirmation is achieved when the observed ¹H and ¹³C NMR data are fully consistent with the proposed structure of this compound.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide (N-H) | 8.5 - 9.5 | Singlet (broad) | 1H |

| Pyridinyl-H | 7.5 - 8.5 | Multiplet | 4H |

| Benzoyl-H | 6.5 - 7.8 | Multiplet | 3H |

| Methylene (OCH₂) | 3.9 - 4.2 | Quartet | 4H |

| Methyl (CH₃) | 1.3 - 1.5 | Triplet | 6H |

Note: This table represents predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass, which can then be compared to the calculated mass to confirm the elemental composition.

When subjected to ionization in the mass spectrometer, the molecule will form a molecular ion (M⁺), the peak for which will correspond to the molecular weight of the compound. For this compound (C₁₈H₂₂N₂O₃), the expected monoisotopic mass is approximately 314.16 g/mol .

Furthermore, by inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced, which provides valuable structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond, leading to the formation of a benzoyl cation and a pyridinylamino radical or cation. The fragmentation of the ethoxy groups would also produce characteristic losses. The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. In the synthesis of related benzamide scaffolds, mass spectrometry is routinely used alongside NMR to confirm the structures of the synthesized compounds. nih.govrsc.org

Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Structure | Predicted m/z |

| Molecular Ion [M]⁺ | [C₁₈H₂₂N₂O₃]⁺ | 314 |

| Benzoyl Fragment | [C₁₁H₁₅O₃]⁺ | 195 |

| Pyridinylamino Fragment | [C₅H₅N₂]⁺ | 93 |

Note: The m/z values are based on the most common isotopes and represent predicted fragmentation patterns.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to characterize its electronic properties, respectively.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups. For this compound, the IR spectrum would be expected to show several key absorption bands. A strong absorption band in the region of 1650-1680 cm⁻¹ would be characteristic of the C=O (carbonyl) stretching vibration of the amide group. japsonline.com The N-H stretching vibration of the amide would appear as a peak in the region of 3200-3400 cm⁻¹. The C-O stretching of the ethoxy groups would be observed around 1200-1250 cm⁻¹ and 1000-1050 cm⁻¹. The aromatic C-H and C=C stretching vibrations would also be present in the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's chromophores. For this compound, the presence of the substituted benzene and pyridine rings, as well as the amide group, constitutes a conjugated system. This would be expected to result in one or more absorption bands in the UV region, typically between 200 and 400 nm. The exact position and intensity of these bands are sensitive to the specific substitution pattern and the solvent used for the measurement. Studies on related systems have used UV-Vis spectroscopy to monitor reactions and characterize the electronic properties of the molecules. nih.govnih.gov

Interactive Table: Characteristic IR and UV-Vis Data for this compound

| Spectroscopic Technique | Functional Group/Transition | Characteristic Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | Amide N-H Stretch | 3200 - 3400 |

| IR | Aromatic C-H Stretch | 3000 - 3100 |

| IR | Aliphatic C-H Stretch | 2850 - 3000 |

| IR | Amide C=O Stretch | 1650 - 1680 |

| IR | Aromatic C=C Stretch | 1450 - 1600 |

| IR | C-O Stretch | 1200 - 1250 and 1000 - 1050 |

| UV-Vis | π → π* Transitions | 200 - 400 |

Note: These are typical ranges and the exact values would be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a successful X-ray crystallographic analysis would provide an unambiguous confirmation of its molecular structure. It would reveal the planarity of the aromatic rings and the amide group, as well as the torsion angles between these different parts of the molecule. For instance, in the crystal structure of a related compound, 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, the dihedral angle between the amide group and the phenyl ring was determined to be 8.6 (1)°. nih.gov

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.1 |

| b (Å) | 13.2 |

| c (Å) | 6.3 |

| β (°) | 101.6 |

| Volume (ų) | 1145 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.22 |

Note: This table presents hypothetical data based on typical values for similar organic molecules and serves as an illustrative example of the parameters obtained from an X-ray crystallography experiment.

Future Research Directions and Unresolved Questions for 2,4 Diethoxy N 3 Pyridinyl Benzamide

Development of Multi-Targeting Ligands

The complexity of diseases such as cancer and neurodegenerative disorders often involves multiple pathological pathways, making it difficult for a single-target drug to be effective. This has led to the rise of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with two or more biological targets. The development of MTDLs can offer superior therapeutic outcomes through synergistic effects and a reduced likelihood of drug resistance.

Future work on 2,4-DIETHOXY-N-(3-PYRIDINYL)BENZAMIDE could focus on its use as a scaffold for creating novel MTDLs. The pyridinylbenzamide core is a common feature in inhibitors of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), which are ATP-competitive and interact with the hinge loop of the kinase domain. peerj.com By integrating other pharmacophores into the this compound structure, researchers could design hybrid molecules. For instance, combining a kinase-inhibiting fragment with a moiety that targets a different pathway—such as one involved in protein aggregation or inflammation—could yield potent new therapies for complex diseases. This strategy has been explored for other compound classes, such as thieno[2,3-d]pyrimidine (B153573) derivatives, where hybrid inhibitors were designed to overcome drug resistance. nih.gov

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

A thorough understanding of the mechanism of action of this compound is the most critical unresolved question and the key to unlocking its therapeutic potential. The benzamide (B126) and pyridine (B92270) motifs are present in compounds with a wide array of biological activities, suggesting several promising avenues for investigation.

Oncology: Many kinase inhibitors feature a pyridinylbenzamide-like structure. For example, certain 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides have been identified as potent inhibitors of RET kinase, a target in some forms of cancer. nih.gov Future studies should screen this compound and its analogues against a panel of kinases to identify potential anti-cancer applications.

Neurodegenerative Diseases: The development of MTDLs for conditions like Alzheimer's disease is an active area of research. nih.gov Given that some kinase inhibitors have shown neuroprotective effects, exploring the activity of this compound in models of neurological disorders is a logical next step.

Inflammatory and Metabolic Diseases: Peroxisome proliferator-activated receptor gamma (PPARγ) is a key regulator of metabolism, and its ligands can have anti-diabetic effects. researchgate.net The elucidation of how certain ligands bind to and modulate PPARγ activity has guided the development of improved anti-diabetic drugs. researchgate.net Investigating whether this compound or its derivatives can interact with such nuclear receptors or other inflammatory targets could open up new therapeutic fields.

Targeted Protein Degradation: Benzamide-type molecules have been successfully developed as binders for Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex used in proteolysis-targeting chimeras (PROTACs). nih.gov These non-phthalimide binders offer enhanced chemical stability and a favorable selectivity profile, making them valuable tools in targeted protein degradation. nih.gov Investigating the potential of this compound to act as a novel CRBN ligand could be a fruitful area of research.

Advancements in Asymmetric Synthesis of Chiral Analogues

While the parent compound this compound is achiral, the introduction of chiral centers or the creation of atropisomers (chirality arising from restricted rotation around a single bond) could dramatically enhance its biological specificity and potency. It is well-established that different enantiomers of a chiral drug can have vastly different pharmacological activities. nih.gov

Future research must therefore include the development of methods for the asymmetric synthesis of chiral analogues. This presents a significant challenge, particularly for heterocyclic compounds. However, recent breakthroughs offer promising strategies:

Catalytic Atroposelective Synthesis: Organocatalytic methods using chiral phosphoric acids have been developed for the enantioselective synthesis of atropisomeric N-aryl 1,2,4-triazoles, yielding products with high enantiomeric ratios. nih.gov Similar strategies could be adapted to control the stereochemistry of analogues of this compound that possess an axis of chirality.

Atroposelective N-Acylation: Researchers have reported the first organocatalytic atroposelective N-acylation to create N-N axially chiral quinazolinone-type benzamides, demonstrating that chirality can be introduced around a nitrogen-nitrogen bond under mild conditions. rsc.org

Racemization-Free Coupling: The synthesis of chiral amides and peptides is often plagued by racemization. The development and use of racemization-free coupling reagents provide a greener and more efficient alternative for producing enantiomerically pure compounds. rsc.org Applying these modern reagents would be essential for synthesizing chiral derivatives of the title compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The drug discovery process is notoriously slow and expensive, but artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field. nih.gov These computational tools can accelerate the design and optimization of new drug candidates by analyzing vast datasets to identify patterns that are not obvious to human researchers. researchgate.netbioanalysis-zone.com For a scaffold like this compound, AI and ML could be pivotal in guiding future research.

Key applications include:

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. mdpi.com By providing the this compound scaffold as a starting point, these models could generate thousands of novel derivatives with predicted improvements in potency, selectivity, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Property Prediction: ML algorithms can be trained to predict the physicochemical properties, biological activities, and potential toxicity of new compounds before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates, saving time and resources.

Synthesis Pathway Optimization: AI can analyze known chemical reactions to propose the most efficient and sustainable synthesis routes for new molecules, potentially reducing the number of steps and the use of hazardous solvents. bioanalysis-zone.commdpi.com

Table 1: Application of AI/ML Models in the Future Development of this compound Analogues

| AI/ML Application Area | Specific Model/Technique | Potential Goal for the Compound | Reference |

| Virtual Screening | Graph Neural Networks (GNNs) | Prioritize analogues by predicting binding affinity to specific kinases or receptors. | nih.gov |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Predict IC50 values and ADMET properties (e.g., solubility, toxicity) of new derivatives. | nih.gov |

| De Novo Design | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs) | Generate novel pyridinylbenzamide structures with optimized drug-like properties. | nih.gov |

| Synthesis Planning | "Reactome" Data-Centric Models | Predict optimal reaction conditions and pathways to synthesize target analogues efficiently. | bioanalysis-zone.com |

| Target Identification | Kernel-Based Gene Ranking | Identify potential biological targets by analyzing compound-induced changes in gene expression networks. | nih.gov |

Overcoming Research Challenges in Target Validation and Mechanistic Elucidation

Identifying the specific biological target of a novel compound discovered through cell-based screening is a major hurdle in drug development. nih.gov While a compound may show potent activity in a cellular assay, its direct molecular target(s) often remain unknown. For this compound, overcoming this challenge will require a multi-pronged approach using advanced biochemical and proteomic techniques.

Future research must address the following:

Distinguishing Direct vs. Indirect Effects: A key challenge is determining whether an observed biological effect is due to direct interaction with a target or is an indirect, downstream consequence. nih.gov This is complicated by polypharmacology, where a single compound binds to multiple targets. nih.gov

Advanced Target Identification Methods: Several powerful techniques can be employed:

Chemoproteomics: This method uses chemical probes to pull down binding partners from cell lysates, allowing for the identification of direct protein interactions.

Cellular Thermal Shift Assay (CETSA): This technique measures changes in the thermal stability of proteins upon ligand binding. A protein that is stabilized by the compound is identified as a potential target. nih.gov

Structural Biology: Obtaining a high-resolution X-ray crystal structure of the compound bound to its target protein provides definitive proof of interaction and reveals the precise binding mode. This information is invaluable for guiding the rational design of more potent and selective analogues, as has been demonstrated for PPARγ ligands. researchgate.net

The journey from a promising chemical scaffold to a clinically approved drug is fraught with challenges. For this compound, the path forward requires a systematic exploration of its biological activities, guided by modern tools in chemical synthesis, computational design, and mechanistic biology.

Q & A

Q. What are the standard synthetic routes for 2,4-diethoxy-N-(3-pyridinyl)benzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling 2,4-diethoxybenzoic acid derivatives with 3-aminopyridine using peptide coupling agents (e.g., DCC or EDCI) in aprotic solvents like dimethylformamide (DMF) or diethyl ether. Base catalysts such as sodium hydride or diisopropylethylamine are critical for activating the carboxyl group . For example, analogous benzamide derivatives synthesized under similar conditions achieved yields of 60–80% when reaction temperatures were maintained at 0–25°C to minimize side reactions. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the target compound .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR are essential for confirming the ethoxy groups (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and pyridinyl aromatic protons (δ ~7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate molecular weight (expected [M+H]⁺ ~315.15 Da).

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) resolve impurities, with retention times typically <10 minutes .

Q. What pharmacological targets are associated with N-(3-pyridinyl)benzamide derivatives, and how are in vitro assays designed to evaluate their activity?

Derivatives of this scaffold often target enzymes like phosphodiesterase-IV (PDE-IV) or kinases. For PDE-IV inhibition, assays measure cAMP hydrolysis rates using fluorescent substrates (e.g., 3’,5’-cyclic AMP Bodipy FL) in recombinant enzyme preparations. IC₅₀ values for related compounds range from 10–100 nM, with competitive inhibition confirmed via Lineweaver-Burk plots . Cell-based assays (e.g., TNF-α suppression in macrophages) further validate anti-inflammatory activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic stability data for this compound across different biological matrices?

Discrepancies often arise from matrix-specific interferences (e.g., plasma proteins vs. liver microsomes). A robust approach includes:

- Internal Standards (ISTDs) : Spiking deuterated analogs (e.g., cotinine-d₃) to correct for ion suppression/enhancement during LC-MS/MS analysis .

- Multi-Matrix Validation : Parallel experiments in hepatocytes, plasma, and urine to assess phase I/II metabolism. For example, oxidative metabolites (e.g., O-deethylated products) are predominant in microsomes, while glucuronidated forms dominate in urine .

Q. What crystallographic challenges arise in determining the structure of this compound, and how can SHELX software address them?

Challenges include low crystal quality due to flexible ethoxy groups and π-π stacking variability. SHELXL refinement strategies:

- Twinned Data : Use HKLF5 format for twin-law correction (e.g., base-centered monoclinic lattices).

- Disorder Modeling : PART instructions to model ethoxy group conformers, with restraints on bond distances/angles (DFIX, SIMU commands) .

- Validation : R₁ < 5% and wR₂ < 12% for high-resolution (<1.0 Å) datasets, confirmed via Fo-Fc maps .

Q. How do substituent modifications on the benzamide core (e.g., ethoxy vs. methoxy) impact structure-activity relationships (SAR) in kinase inhibition?

Comparative SAR studies show:

- Ethoxy Groups : Enhance lipophilicity (logP ~2.5), improving membrane permeability but reducing solubility.

- Pyridinyl Position : 3-Pyridinyl substitution increases H-bonding with kinase ATP pockets (e.g., IC₅₀ = 50 nM vs. >1 µM for 4-pyridinyl analogs) .

- Data Analysis : Molecular docking (AutoDock Vina) and MM-GBSA free-energy calculations correlate substituent effects with binding affinities .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions (e.g., pH, temperature)?

- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours. Monitor degradation via HPLC; ethoxy groups hydrolyze rapidly at pH < 2 (t₁/₂ ~2 hours) .

- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~200°C, with ethoxy loss as the primary degradation pathway .

Q. How can researchers design in vitro assays to evaluate target engagement specificity in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.